molecular formula C66H80N12O17 B609842 Pasireotide diaspartate CAS No. 820232-50-6

Pasireotide diaspartate

カタログ番号: B609842
CAS番号: 820232-50-6
分子量: 1313.4 g/mol
InChIキー: NEEFMPSSNFRRNC-HQUONIRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Peptide Coupling Reactions

Pasireotide's backbone is constructed via sequential peptide coupling reactions. Fragment-based synthesis minimizes impurities and enhances scalability:

  • Fragment Strategy : The linear peptide is synthesized using a 3+2+1 fragment coupling approach (tripeptide, dipeptide, and single amino acid fragments) .

  • Coupling Agents :

    • HBTU/HOBt : Used for fragment coupling under mild conditions .

    • BSA/NHS : Facilitates silylation and activation of carboxyl groups for efficient bond formation .

Example Reaction Conditions :

StepReagentsSolventTimeYield
Fragment couplingHBTU, DIPEADMF2–4 hrs85–92%

Deprotection Steps

Temporary protecting groups are removed during synthesis to enable sequential elongation:

  • Fmoc Removal : 20% piperidine in DMF (2 × 10–15 min) cleaves Fmoc groups .

  • Global Deprotection : A mixture of 90% TFA, 5% water, and 5% TIS (2 hrs, RT) removes side-chain protections (e.g., benzyl, tert-butyl) .

Key Observations :

  • Residual protecting groups are minimized to <0.1% post-purification .

  • Cleavage from resin yields the linear peptide free base .

Cyclization Reaction

The linear peptide undergoes cyclization to form the bioactive cyclic structure:

  • Reagents : Diphenylphosphoryl azide (DPPA) or HBTU with DIPEA in DMF .

  • Conditions : 24–48 hrs at RT, achieving >95% cyclization efficiency .

Critical Factors :

  • High dilution (0.01–0.1 mM) prevents intermolecular reactions .

  • Cyclization between lysine and tyrosine residues ensures correct macrocycle formation .

Salt Formation with Aspartic Acid

Pasireotide free base is converted to its diaspartate salt for improved solubility and stability:

  • Stoichiometry : 2 equivalents of L-aspartic acid per pasireotide molecule .

  • Process :

    • Dissolve pasireotide in 30% acetonitrile/water.

    • Add aspartic acid, stir until homogeneous.

    • Lyophilize to obtain a white, fluffy solid .

Quality Metrics :

ParameterSpecification
Purity (HPLC)>99.5%
Solubility>10% w/v in water

Purification and Isolation

Chromatographic methods ensure high purity:

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients remove truncated sequences .

  • Precipitation : Crude peptide is isolated using methyl tert-butyl ether (MTBE) .

Yield Optimization :

Stability and Degradation

Pasireotide diaspartate exhibits high metabolic stability:

  • In Vitro Stability : No significant degradation in liver/kidney microsomes .

  • Primary Degradation Pathways :

    • Hydrolysis : Limited under physiological pH (4.2 in formulation) .

    • Oxidation : Methionine residues susceptible to peroxides; mitigated by lyophilization .

Key Process Challenges

  • Steric Hindrance : Fragment coupling at sterically congested residues (e.g., D-tryptophan) requires optimized reagents .

  • Impurity Control : Residual solvents (DMF, TFA) are reduced to <50 ppm via lyophilization .

科学的研究の応用

Cushing's Disease

Cushing's disease is characterized by excessive cortisol production, often due to pituitary adenomas secreting ACTH. Pasireotide diaspartate is indicated for adult patients with Cushing's disease who are not candidates for surgery or have not achieved remission post-surgery.

  • Efficacy : Clinical trials have demonstrated that pasireotide significantly reduces urinary free cortisol levels. In a Phase III trial involving 162 patients, those receiving pasireotide showed a marked decrease in cortisol levels after six months, with 15% of patients on the lower dose and 26% on the higher dose achieving normal cortisol levels .
  • Long-term Outcomes : A real-world observational study indicated that pasireotide provided sustained reductions in mean urinary free cortisol over a treatment duration of up to three years, with a notable safety profile .

Acromegaly

Acromegaly results from excess growth hormone, often due to pituitary tumors. Pasireotide has been shown to be effective in managing this condition as well.

  • Clinical Findings : In studies, pasireotide treatment led to significant reductions in growth hormone levels and improvements in clinical symptoms associated with acromegaly .

Safety Profile

While pasireotide is generally well tolerated, it is associated with hyperglycemia due to its inhibitory effects on insulin secretion. Monitoring blood glucose levels is essential during treatment . The incidence of hyperglycemia-related adverse events can be managed effectively if addressed promptly .

Case Study 1: Cushing's Disease Management

A study involving 29 patients receiving pasireotide demonstrated that after 15 days of treatment, 22 patients experienced reduced cortisol levels, with five returning to normal levels . This rapid response highlights the drug's potential for immediate therapeutic effects.

Case Study 2: Long-term Efficacy

In a multicenter observational study of patients treated with pasireotide for Cushing's disease, results showed that over time, many patients maintained normal urinary free cortisol levels. The study reported that prior users had better management of hyperglycemia compared to new users .

Data Summary

ApplicationIndicationEfficacySafety Profile
Cushing's DiseaseAdults not suitable for surgerySignificant reduction in urinary free cortisol levelsRisk of hyperglycemia
AcromegalyGrowth hormone excessReduction in growth hormone levelsSimilar safety concerns

作用機序

パシレオチドは、サブタイプ1、3、5を含む幅広いソマトスタチン受容体に結合することにより、薬理作用を発揮します この結合は、副腎皮質刺激ホルモン(ACTH)の分泌を阻害し、クッシング病の患者におけるコルチゾールのレベル低下につながります パシレオチドは、ヒト成長ホルモン(HGH)、グルカゴン、インスリンの放出も阻害するため、下垂体性巨人症の治療に効果的です .

6. 類似の化合物との比較

パシレオチドは、コルチコトロフ腺腫細胞で過剰発現しているソマトスタチン受容体サブタイプ5に対する高い親和性により、ソマトスタチンアナログの中でもユニークです これは、異なる受容体結合プロファイルを有する、オクトレオチドやランレオチドなどの他のソマトスタチンアナログとは異なります .

類似の化合物:

    オクトレオチド: 下垂体性巨人症や特定の種類の腫瘍の治療に使用される別のソマトスタチンアナログです。

    ランレオチド: オクトレオチドと同様に、下垂体性巨人症や神経内分泌腫瘍の長期治療に使用されます。

    バプレオチド: 主に食道静脈瘤出血の治療に使用されるソマトスタチンアナログです。

パシレオチドのより幅広い結合プロファイルと特定の受容体サブタイプに対する高い親和性は、特定の内分泌疾患に対するより効果的な治療選択肢となっています .

類似化合物との比較

    Octreotide: Another somatostatin analog used in the treatment of acromegaly and certain types of tumors.

    Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.

    Vapreotide: A somatostatin analog used primarily for the treatment of esophageal variceal bleeding.

Pasireotide’s broader binding profile and higher affinity for specific receptor subtypes make it a more effective treatment option for certain endocrine disorders .

生物活性

Pasireotide diaspartate is a synthetic analog of somatostatin, primarily used in the treatment of Cushing's disease and other neuroendocrine tumors. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and case studies.

Pasireotide exerts its pharmacological effects through binding to somatostatin receptors (SSTRs). It has a high affinity for SSTR subtypes 1, 2, 3, and 5, which are involved in inhibiting hormone secretion from various endocrine glands. This mechanism is particularly relevant in conditions characterized by excessive hormone production, such as Cushing's disease.

Table 1: Binding Affinities of Pasireotide to Somatostatin Receptors

Receptor TypeBinding Affinity (Ki)
SSTR1High
SSTR2Moderate
SSTR3High
SSTR4Low
SSTR5High

Pharmacokinetics

Pasireotide demonstrates linear pharmacokinetics across a range of doses. Key pharmacokinetic parameters include:

  • Absorption : Peak plasma concentrations are reached within 0.25 to 0.5 hours post-administration.
  • Volume of Distribution : Greater than 100 L, indicating extensive tissue distribution.
  • Protein Binding : Approximately 88%.
  • Metabolism : Minimal metabolism occurs; primarily excreted unchanged.
  • Half-Life : Approximately 12 hours.
  • Elimination : Primarily via hepatic clearance (48% biliary excretion) and minor renal clearance (7.63%) .

Clinical Efficacy

Pasireotide has shown significant clinical efficacy in managing Cushing's disease. A Phase III trial involving 162 patients demonstrated that after six months of treatment:

  • Urinary Free Cortisol (UFC) levels normalized in:
    • 15% of patients on 600 µg
    • 26% of patients on 900 µg
  • Average weight loss was noted at 6.7 kg, with improvements in blood pressure and lipid profiles .

Case Study Example : In a proof-of-concept study with 39 patients, pasireotide reduced UFC levels in 76% of cases after a short-term treatment period. After six months, nearly half the patients experienced substantial reductions in UFC levels .

Long-Term Efficacy and Safety

Long-term studies have indicated that pasireotide maintains its efficacy over extended periods. In a study with an extension phase lasting up to 36 months:

  • Median mUFC remained within normal limits for over half the patients.
  • Clinical improvements were sustained, although hyperglycemia-related adverse events occurred in approximately 39.5% of patients .

Adverse Effects

While pasireotide is generally well-tolerated, it can lead to several adverse effects:

  • Hyperglycemia : A common side effect due to its inhibitory action on insulin secretion.
  • Gastrointestinal Issues : Nausea and diarrhea have been reported.
  • Cardiovascular Effects : Some patients experienced changes in heart rate and QT interval prolongation .

特性

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEFMPSSNFRRNC-HQUONIRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H80N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820232-50-6
Record name Pasireotide diaspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE DIASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。